molecular formula C11H8N2O2 B577660 [2,4'-Bipyridine]-6-carboxylic acid CAS No. 1214327-06-6

[2,4'-Bipyridine]-6-carboxylic acid

Cat. No.: B577660
CAS No.: 1214327-06-6
M. Wt: 200.197
InChI Key: VNFMXDDGOPFNDC-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-6-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the carboxylic acid group at the 6-position of the bipyridine structure imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.

Scientific Research Applications

[2,4’-Bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Bipyridine compounds are often used as ligands in coordination chemistry , suggesting that 2,4’-Bipyridine-6-carboxylic acid may interact with metal ions or other molecules in biological systems.

Mode of Action

It is known that the nitrogen atoms in the bipyridine structure can facilitate the accommodation of larger carboxylic acids, leading to higher conformational flexibility compared to other bipyridine compounds . This suggests that 2,4’-Bipyridine-6-carboxylic acid may interact with its targets in a flexible manner, potentially leading to various biochemical effects.

Result of Action

It is known that changes to the coordination environment near the active site of similar compounds can have a large impact on the efficiency of water oxidation catalysis . This suggests that 2,4’-Bipyridine-6-carboxylic acid may have potential applications in catalysis or other chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4’-Bipyridine-6-carboxylic acid. For instance, the critical relative humidity for the interconversion of anhydrate and hydrate forms of similar bipyridine compounds is at 35% at room temperature . This suggests that humidity and temperature could affect the stability and activity of 2,4’-Bipyridine-6-carboxylic acid.

Safety and Hazards

The safety data sheet for 2,2’-Bipyridyl, a related compound, indicates that it is toxic if swallowed or in contact with skin .

Future Directions

Bipyridines and their derivatives are extensively used in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests potential future directions for the study and application of “[2,4’-Bipyridine]-6-carboxylic acid”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-6-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of [2,4’-Bipyridine]-6-carboxylic acid often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4’-Bipyridine]-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its ability to form hydrogen bonds and coordinate with metal ions. This makes it a versatile building block for the synthesis of complex molecules and materials with specific properties.

Properties

IUPAC Name

6-pyridin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMXDDGOPFNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673538
Record name [2,4'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214327-06-6
Record name [2,4'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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